molecular formula C15H18N2O2S2 B11454017 Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate

Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate

Cat. No.: B11454017
M. Wt: 322.5 g/mol
InChI Key: SPHQCSBXELMAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate is a complex heterocyclic compound This compound is part of the pyrano[4,3-b]pyridine family, known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with concentrated hydrazine hydrate, yielding a hydrazide intermediate . This intermediate can then undergo further transformations, such as reactions with phenyl chloroformate to form N-phenoxycarbonyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate has shown potential in various scientific research applications:

Mechanism of Action

The exact mechanism of action for ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate is not fully understood. its biological activities suggest that it may interact with various molecular targets and pathways. For example, its antibacterial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate can be compared with other pyrano[4,3-b]pyridine derivatives:

The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

ethyl 6-amino-12,12-dimethyl-4,11-dithia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate

InChI

InChI=1S/C15H18N2O2S2/c1-4-19-14(18)12-11(16)9-5-8-7-20-15(2,3)6-10(8)17-13(9)21-12/h5H,4,6-7,16H2,1-3H3

InChI Key

SPHQCSBXELMAKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CC(SCC3=C2)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.